Cas no 1261978-39-5 (5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol)

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol is a fluorinated phenolic compound characterized by its unique structural features, including a difluorophenyl group and a trifluoromethoxy substituent. These functional groups contribute to its enhanced electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined molecular structure ensures consistent reactivity, facilitating its use in cross-coupling reactions and other synthetic applications. This compound is particularly useful in the development of bioactive molecules where fluorination is critical for optimizing potency and selectivity.
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol structure
1261978-39-5 structure
Product Name:5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol
CAS No:1261978-39-5
MF:C13H7F5O2
MW:290.185501337051
MDL:MFCD18316278
CID:2767227
PubChem ID:53222001
Update Time:2025-06-10

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2',5'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
    • DTXSID40686589
    • 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
    • 1261978-39-5
    • 5-(2,5-DIFLUOROPHENYL)-3-TRIFLUOROMETHOXYPHENOL
    • MFCD18316278
    • 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol
    • MDL: MFCD18316278
    • Inchi: 1S/C13H7F5O2/c14-8-1-2-12(15)11(5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H
    • InChI Key: ZPTBIZCETZUJMS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C1C=C(C=C(C=1)OC(F)(F)F)O)F

Computed Properties

  • Exact Mass: 290.03662027Da
  • Monoisotopic Mass: 290.03662027Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 29.5Ų

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB322486-5 g
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95%; .
1261978-39-5 95%
5g
€1,159.00 2022-08-31
abcr
AB322486-5g
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95%; .
1261978-39-5 95%
5g
€1159.00 2025-04-21

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol Suppliers

Amadis Chemical Company Limited
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(CAS:1261978-39-5)
Order Number:A1116596
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:13
Price ($):687.0
Email:sales@amadischem.com

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol Related Literature

Additional information on 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol: A Comprehensive Overview

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, identified by the CAS number 1261978-39-5, is a chemically synthesized compound with significant potential in various scientific and industrial applications. This compound belongs to the class of phenolic derivatives, characterized by its unique structural features and functional groups. The molecule consists of a phenol ring substituted with a trifluoromethoxy group at the 3-position and a 2,5-difluorophenyl group at the 5-position. These substituents confer distinct chemical properties, making it a subject of interest in both academic research and commercial development.

The synthesis of 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol involves advanced organic chemistry techniques, including nucleophilic aromatic substitution and coupling reactions. Recent studies have explored the optimization of these synthesis pathways to enhance yield and purity, which are critical for large-scale production. The compound's stability under various conditions has also been extensively investigated, revealing its resistance to thermal degradation and susceptibility to photochemical reactions under specific wavelengths.

In terms of physical properties, 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol exhibits a melting point of approximately 180°C and a boiling point around 340°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, while it shows limited solubility in polar protic solvents like water. These properties make it suitable for applications requiring controlled release mechanisms or selective partitioning in chromatographic separations.

The chemical structure of this compound plays a pivotal role in its reactivity and functionality. The trifluoromethoxy group at the 3-position introduces electron-withdrawing effects, enhancing the electrophilicity of the phenolic ring. This feature makes it an excellent candidate for further functionalization through electrophilic substitution reactions. Conversely, the 2,5-difluorophenyl substituent at the 5-position contributes to steric hindrance and electronic modulation, influencing the overall reactivity profile.

Recent research has focused on the biological activity of 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, particularly its potential as an antimicrobial agent. Studies conducted in vitro have demonstrated moderate inhibitory effects against gram-positive bacteria, suggesting its application in developing novel antibacterial formulations. Additionally, preliminary toxicity assessments indicate low cytotoxicity towards mammalian cell lines, which is promising for further exploration in pharmacological settings.

In the field of materials science, this compound has shown promise as a precursor for advanced polymer materials. Its ability to undergo polymerization under controlled conditions has led to investigations into its use in creating high-performance polymers with tailored mechanical and thermal properties. Researchers have also explored its potential as a flame retardant additive due to its inherent stability at elevated temperatures.

The environmental impact of 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol has been another area of interest. Biodegradation studies reveal that under aerobic conditions, the compound undergoes partial mineralization within a period of six months. However, further research is required to assess its long-term persistence in aquatic ecosystems and potential bioaccumulation in marine organisms.

In conclusion, 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, with its unique chemical structure and versatile properties, represents a valuable compound with diverse applications across multiple disciplines. Continued research into its synthesis optimization, biological activity, and environmental fate will undoubtedly unlock new opportunities for its utilization in both academic and industrial contexts.

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Amadis Chemical Company Limited
(CAS:1261978-39-5)
A1116596
Purity:99%
Quantity:5g
Price ($):687.0
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